molecular formula C5H3ClFNO B1309559 2-Chloro-3-fluoropyridine 1-oxide CAS No. 85386-94-3

2-Chloro-3-fluoropyridine 1-oxide

Cat. No.: B1309559
CAS No.: 85386-94-3
M. Wt: 147.53 g/mol
InChI Key: DPLJAKHIJWQGJM-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoropyridine 1-oxide is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it contains both chlorine and fluorine substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 2-Chloro-3-fluoropyridine. One common method is the use of peroxyacids as oxidizing agents. For example, m-chloroperbenzoic acid (m-CPBA) can be used to oxidize 2-Chloro-3-fluoropyridine to its N-oxide form .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperature and pressure conditions to facilitate the oxidation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoropyridine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

2-Chloro-3-fluoropyridine 1-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoropyridine 1-oxide is unique due to the presence of both chlorine and fluorine substituents along with the N-oxide group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-3-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-4(7)2-1-3-8(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJAKHIJWQGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406752
Record name 2-Chloro-3-fluoropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-94-3
Record name 2-Chloro-3-fluoropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-fluoropyridine (11.8 g, 0.10 mol) and 11.4 ml of 30% hydrogen peroxide in acetic acid, 70 ml, is stirred at 75° C. for 4 hours. Additional 30% hydrogen peroxide, three 5 ml portions, is added over 24 hours followed by 3 ml of a saturated sodium bisulfite solution. The reaction mixture is concentrated to approximately 25 ml under reduced pressure at 55°-60° C., diluted with water, 30 ml, and made basic with potassium carbonate. The crude N-oxide is extracted into ethyl acetate, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Chromatography over silica gel and elution with 2% MeOH- 98% CHCl3 (v/v) mixture gives 2-chloro-3-fluoropyridine N-oxide as a liquid.
Quantity
11.8 g
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11.4 mL
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[Compound]
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three
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5 mL
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3 mL
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reactant
Reaction Step Three

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